3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H3F3N2O3 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Hydrolysis: The pyridinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted pyridinones.
Hydrolysis Products: Carboxylic acids or amides.
Scientific Research Applications
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one
- 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
- 3-Nitro-6-(difluoromethyl)pyridin-2(1H)-one
Uniqueness: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridinone ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZJFQSBBRGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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